molecular formula C6H4BrFN2O2 B593950 3-Bromo-4-fluoro-5-nitroaniline CAS No. 1356493-54-3

3-Bromo-4-fluoro-5-nitroaniline

Cat. No.: B593950
CAS No.: 1356493-54-3
M. Wt: 235.012
InChI Key: QOGWFKJMBVQBNM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitroaniline: is an organic compound with the molecular formula C6H4BrFN2O2 . It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-fluoro-5-nitroaniline is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitroaniline involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromine, and fluorine) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-4-nitroaniline
  • 4-Bromo-2-fluoro-5-nitroaniline
  • 4-Bromo-3-nitroaniline

Comparison: 3-Bromo-4-fluoro-5-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring, which affects its chemical reactivity and properties.

Properties

IUPAC Name

3-bromo-4-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWFKJMBVQBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735571
Record name 3-Bromo-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356493-54-3
Record name 3-Bromo-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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